2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol
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Overview
Description
2,4-Dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol is a synthetic compound that belongs to the class of phenyl-imino-methyl-phenol derivatives. This compound is known for its unique chemical structure, which includes a thiazole ring, making it a versatile molecule with various applications in scientific research and industry .
Preparation Methods
The synthesis of 2,4-dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol typically involves the condensation reaction of 3,5-dichloro-2-hydroxybenzaldehyde with 2-amino-4-chlorobenzenethiol . The reaction is carried out under reflux conditions in a suitable solvent such as methanol or acetone. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
2,4-Dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized thiazole derivatives .
Scientific Research Applications
2,4-Dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes with transition metals such as cobalt, nickel, and copper.
Biology: The compound has been investigated for its potential as a synthetic elicitor, triggering strong immune responses in plants such as Arabidopsis thaliana and tomato.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic elicitor by activating pattern recognition receptors (PRRs) on the surfaces of plant cells. This interaction triggers pattern-triggered immunity (PTI) and effector-triggered immunity (ETI), leading to the activation of defense-related genes and the production of reactive oxygen species (ROS), salicylic acid (SA), ethylene (ET), and jasmonic acid (JA) .
Comparison with Similar Compounds
2,4-Dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol can be compared with other similar compounds, such as:
2,4-Dichloro-6-[(E)-(3-methoxyphenyl)imino]methyl]phenol: This compound shares a similar structure but with a methoxy group instead of a thiazole ring.
2,4-Dichloro-6-[(E)-(quinoline-8-ylimino)methyl]phenol: This compound contains a quinoline ring and has been studied for its coordination complexes with iron(III) ions.
The uniqueness of 2,4-dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol lies in its thiazole ring, which imparts distinct chemical and biological properties, making it a versatile and valuable compound for various applications .
Properties
Molecular Formula |
C10H6Cl2N2OS |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
2,4-dichloro-6-[(E)-1,3-thiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-7-3-6(9(15)8(12)4-7)5-14-10-13-1-2-16-10/h1-5,15H/b14-5+ |
InChI Key |
RRAFJUHCKWCFLN-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CSC(=N1)/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Canonical SMILES |
C1=CSC(=N1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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